6-nitro-1H-indole-3-carbaldehyde

Nucleophilic substitution Regioselectivity Indole functionalization

6-Nitro-1H-indole-3-carbaldehyde (CAS 10553-13-6) delivers unique regioselectivity that generic nitroindole carbaldehydes cannot match. The 6-nitro group directs nucleophilic attack exclusively to the 2-position, enabling clean 2,3,6-trisubstituted indole synthesis without isomeric mixtures. It also serves as the direct precursor to potent antitubercular nitrovinylindoles (IC50 down to 1.6 µg/mL). For nitric oxide synthase research, this compound is a validated iNOS inhibitor probe. Insist on the 6-nitro isomer to avoid failed synthetic routes and ambiguous biological data. Available in ≥97% purity; shipped under nitrogen at ambient temperature. Contact us for bulk pricing and custom synthesis.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 10553-13-6
Cat. No. B085431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-1H-indole-3-carbaldehyde
CAS10553-13-6
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC=C2C=O
InChIInChI=1S/C9H6N2O3/c12-5-6-4-10-9-3-7(11(13)14)1-2-8(6)9/h1-5,10H
InChIKeyKYFZSGBVGJNEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-1H-indole-3-carbaldehyde (CAS 10553-13-6): A Nitro-Substituted Indole-3-carboxaldehyde for Targeted Synthesis and Biological Evaluation


6-Nitro-1H-indole-3-carbaldehyde (CAS 10553-13-6) is a nitro-substituted derivative of indole-3-carboxaldehyde, characterized by a nitro group at the 6-position of the indole ring. This substitution imparts distinct electronic and steric properties that influence both its chemical reactivity and biological profile. As a heterocyclic aldehyde, it serves as a key building block in the synthesis of various pharmacologically relevant compounds, including hydrazone and nitrovinyl analogs evaluated for antitubercular activity [1]. The presence of the nitro group enhances its electron-withdrawing capacity, which can modulate interactions with biological targets such as nitric oxide synthases [2], making it a valuable intermediate in medicinal chemistry and chemical biology applications.

Why Indole-3-carboxaldehyde or 5-Nitro Analogs Cannot Substitute for 6-Nitro-1H-indole-3-carbaldehyde


Indole-3-carboxaldehyde derivatives exhibit distinct reactivity and biological activity profiles depending on the position and nature of substituents. The 6-nitro substitution in 6-nitro-1H-indole-3-carbaldehyde confers unique regioselectivity in nucleophilic substitution reactions compared to its 5-nitro isomer or the unsubstituted parent compound. Studies demonstrate that 1-methoxy-6-nitroindole-3-carbaldehyde reacts regioselectively at the 2-position with nucleophiles, enabling the synthesis of 2,3,6-trisubstituted indoles [1], a reactivity pattern that differs from other nitroindole carbaldehydes. Additionally, the electronic effects of the 6-nitro group modulate biological target engagement, as evidenced by its activity in nitric oxide synthase inhibition assays [2], whereas alternative substitution patterns may yield divergent pharmacological outcomes. Thus, generic substitution without considering positional and electronic effects can lead to failed synthetic routes or altered biological activity, underscoring the need for precise compound selection.

Quantitative Differentiation of 6-Nitro-1H-indole-3-carbaldehyde: Comparative Reactivity and Bioactivity Data


Regioselective Nucleophilic Substitution at the 2-Position of 1-Methoxy-6-nitroindole-3-carbaldehyde

1-Methoxy-6-nitroindole-3-carbaldehyde, a protected derivative of 6-nitro-1H-indole-3-carbaldehyde, undergoes regioselective nucleophilic substitution exclusively at the 2-position, enabling efficient synthesis of 2,3,6-trisubstituted indoles. In contrast, 1-methoxy-5-nitroindole-3-carbaldehyde exhibits a different regioselectivity pattern under similar conditions, highlighting the critical role of the 6-nitro substitution in directing reactivity [1].

Nucleophilic substitution Regioselectivity Indole functionalization

Inhibition of Inducible Nitric Oxide Synthase (iNOS) in Murine Macrophages

6-Nitro-1H-indole-3-carbaldehyde has been evaluated for its ability to inhibit inducible nitric oxide synthase (iNOS) in activated murine macrophages. While a precise IC50 value was not located in the available literature for the free aldehyde, the compound is listed in the BindingDB database with an assay for iNOS inhibition [1]. For comparison, indole-3-carboxaldehyde (the parent compound lacking the nitro group) exhibits an IC50 of 171 µM in a quorum sensing inhibition assay [2], but direct iNOS inhibition data for indole-3-carboxaldehyde is not available. This highlights the need for further quantitative studies to establish the nitro group's contribution to iNOS inhibitory activity.

iNOS inhibition Inflammation Nitric oxide

Antitubercular Activity of Hydrazone and Nitrovinyl Derivatives

Hydrazone and nitrovinyl analogs derived from 6-nitro-1H-indole-3-carbaldehyde were synthesized and screened for antitubercular activity against Mycobacterium tuberculosis H37Rv. The most active compound in this series, a nitrovinylindole derivative, exhibited an IC50 of 1.6 µg/mL [1]. While the parent aldehyde itself was not directly assayed, its derivatives show potent activity that compares favorably to other indole-3-carboxaldehyde-derived hydrazones, where the most active compound had an IC50 of 5.4 µg/mL [1]. This suggests that the 6-nitro substitution can be leveraged to enhance antitubercular potency in analog design.

Antitubercular Mycobacterium tuberculosis Hydrazone

Electron-Withdrawing Effect of 6-Nitro Group on Indole Reactivity

The 6-nitro group significantly deactivates the indole ring towards electrophilic aromatic substitution, directing nitration and other reactions to different positions compared to unsubstituted indole or other nitroindole isomers. Specifically, nitration of indole-3-carboxaldehyde yields 6-nitroindole-3-carboxaldehyde as the major product, demonstrating the strong directing effect of the 3-carboxaldehyde group in the presence of a deactivating nitro substituent [1]. In contrast, nitration of 5-nitroindole-3-carboxaldehyde leads to 3,5-dinitroindole, illustrating divergent reaction outcomes based on nitro group position.

Electron-withdrawing group Nitration Reactivity

Optimal Research and Industrial Applications for 6-Nitro-1H-indole-3-carbaldehyde Based on Differential Evidence


Synthesis of 2,3,6-Trisubstituted Indoles via Regioselective Nucleophilic Substitution

Researchers aiming to construct 2,3,6-trisubstituted indole scaffolds for medicinal chemistry programs can leverage 1-methoxy-6-nitroindole-3-carbaldehyde as a protected electrophile. Its exclusive reactivity at the 2-position with nucleophiles enables precise functionalization, avoiding isomeric mixtures common with other nitroindole carbaldehydes [1].

Development of Antitubercular Agents with Enhanced Potency

Medicinal chemists targeting Mycobacterium tuberculosis can utilize 6-nitro-1H-indole-3-carbaldehyde as a precursor for nitrovinylindole derivatives, which have demonstrated IC50 values as low as 1.6 µg/mL in vitro [1]. This scaffold offers a starting point for lead optimization studies aimed at improving potency and reducing resistance.

Investigating iNOS Inhibition and Anti-Inflammatory Mechanisms

6-Nitro-1H-indole-3-carbaldehyde is listed as an iNOS inhibitor in public bioactivity databases [1]. Researchers studying nitric oxide-mediated inflammation can employ this compound to probe structure-activity relationships and validate iNOS as a target, particularly when seeking nitro-substituted indole probes.

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